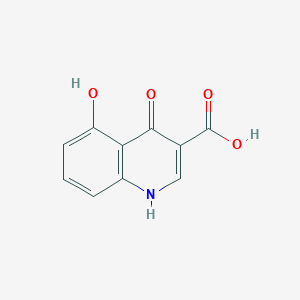![molecular formula C12H20N4 B8787305 1[2-(3-Pyridylmethylamino)ethyl]piperazine CAS No. 6957-13-7](/img/structure/B8787305.png)
1[2-(3-Pyridylmethylamino)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine is a chemical compound that features a piperazine ring and a pyridine ring connected via an ethanamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1[2-(3-Pyridylmethylamino)ethyl]piperazine typically involves the reaction of piperazine with 3-pyridylmethyl chloride under basic conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2) to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Scientific Research Applications
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1[2-(3-Pyridylmethylamino)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. The pyridine ring can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridyl)piperazine: Similar structure but lacks the ethanamine linker.
4-Methyl-1-piperazinyl-3-pyridinylmethanamine: Contains a methyl group on the piperazine ring.
Uniqueness
2-(1-Piperazinyl)-N-(3-pyridinylmethyl)ethanamine is unique due to its specific combination of a piperazine ring, a pyridine ring, and an ethanamine linker. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
6957-13-7 |
|---|---|
Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-piperazin-1-yl-N-(pyridin-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H20N4/c1-2-12(10-14-3-1)11-15-6-9-16-7-4-13-5-8-16/h1-3,10,13,15H,4-9,11H2 |
InChI Key |
UJUAARGDLUVXPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Benzonitrile, 3-[5-[(6-amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chloro-3-fluorophenoxy]-5-chloro-](/img/structure/B8787267.png)






